molecular formula C17H13N3OS3 B2992153 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide CAS No. 896353-02-9

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide

Cat. No. B2992153
CAS RN: 896353-02-9
M. Wt: 371.49
InChI Key: WJWVDGXZDRHGBK-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMB is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Anticancer Applications

  • A study on Schiff’s bases containing thiadiazole and benzamide groups, which share structural similarities with the compound , showed promising anticancer activity against several human cancer cell lines. This study emphasized the importance of the structural elements in determining biological activity, suggesting that derivatives of N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide might also possess significant anticancer properties (Tiwari et al., 2017).
  • Novel bisamide compounds containing a benzothiazole unit were synthesized and displayed antitumor activity to PC3 and BGC-823 cells in vitro, suggesting that similar structural derivatives could have potential as antitumor agents (Ping, 2012).

Antibacterial Applications

  • Research on novel bisamides derivatives containing benzothiazole demonstrated certain antibacterial activities, pointing towards the potential use of structurally related compounds in addressing microbial infections (Ping, 2012).

Fluorescence and Photophysical Applications

  • A study on butterfly-shaped benzothiazole derivative highlighted amplified excited-state intramolecular proton transfer fluorescence, suggesting potential applications in developing fluorescence-based sensors or probes from similar compounds (Zhang & Ma, 2017).

Synthesis and Structural Characterization

  • Investigations into the synthesis, characterization, and optical properties of benzothiazole Schiff bases and their lanthanide (III) complexes revealed significant antimicrobial activity and photophysical properties, indicating the utility of benzothiazole derivatives in material science and as antimicrobial agents (Mishra et al., 2020).

properties

IUPAC Name

4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-9-18-14-13(23-9)8-7-12-15(14)24-17(19-12)20-16(21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWVDGXZDRHGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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